4-(Chloromethoxy)but-1-ene

Physical Property Comparison Purification Distillation

4-(Chloromethoxy)but-1-ene is a bifunctional chloroalkyl ether featuring a terminal alkene and a chloromethoxy group. Its molecular formula is C5H9ClO with a molecular weight of 120.58 g/mol.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 117983-52-5
Cat. No. B046218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethoxy)but-1-ene
CAS117983-52-5
Synonyms4-CHLOROMETHOXY-BUT-1-ENE
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESC=CCCOCCl
InChIInChI=1S/C5H9ClO/c1-2-3-4-7-5-6/h2H,1,3-5H2
InChIKeyNTOHEIGDXUUXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethoxy)but-1-ene (CAS 117983-52-5): Bifunctional Chloroalkyl Ether for Synthetic Organic Chemistry and Polymer Research


4-(Chloromethoxy)but-1-ene is a bifunctional chloroalkyl ether featuring a terminal alkene and a chloromethoxy group [1]. Its molecular formula is C5H9ClO with a molecular weight of 120.58 g/mol . Computed properties include a density of 0.973 g/cm³, boiling point of 131.883°C at 760 mmHg, and flash point of 44.486°C . The compound serves as a versatile intermediate in organic synthesis, particularly for introducing protected hydroxyl functionalities and enabling subsequent olefin transformations [2].

Why 4-(Chloromethoxy)but-1-ene Cannot Be Replaced by Saturated Chloroalkyl Ethers in Olefin-Dependent Synthetic Routes


Saturated chloroalkyl ethers such as 1-(chloromethoxy)butane lack the terminal alkene required for participation in vicinal functionalization, cross-coupling, and polymerization reactions . In the synthesis of β-chloromethoxy derivatives from olefins, the alkene moiety of 4-(chloromethoxy)but-1-ene can serve as a substrate for regioselective addition reactions, whereas saturated analogs are inert under these conditions [1]. Additionally, the extended C4 chain with a terminal double bond offers distinct physical properties—including higher boiling point and lower density—compared to shorter-chain analogs like allyl chloromethyl ether, affecting both handling and purification in multi-step syntheses .

Quantitative Differentiation of 4-(Chloromethoxy)but-1-ene from Structural Analogs: A Data-Driven Procurement Guide


Boiling Point Elevation Relative to Saturated Chloroalkyl Ether Analog

4-(Chloromethoxy)but-1-ene exhibits a higher boiling point than its saturated counterpart 1-(chloromethoxy)butane, a consequence of the terminal alkene's influence on intermolecular interactions. This difference impacts distillation conditions and solvent selection during synthesis .

Physical Property Comparison Purification Distillation

Reduced Density versus Saturated Analog Facilitates Phase Separation in Aqueous Workup

The density of 4-(chloromethoxy)but-1-ene (0.973 g/cm³) is lower than that of 1-(chloromethoxy)butane (1.0 ± 0.1 g/cm³) . This lower density enhances buoyancy-driven phase separation during aqueous workup, particularly when water or brine layers approach similar densities [1].

Workup Efficiency Liquid-Liquid Extraction Physical Property

Bifunctional Reactivity: Terminal Alkene Enables Vicinal Chloromethoxylation Not Possible with Saturated Analogs

The terminal alkene of 4-(chloromethoxy)but-1-ene can participate as a substrate in vicinal chloromethoxylation reactions. Swamy et al. demonstrated that olefins react with NH4Cl and oxone in methanol to yield β-chloromethoxy derivatives with high regioselectivity [1]. Saturated chloroalkyl ethers like 1-(chloromethoxy)butane lack the alkene necessary to undergo this transformation, rendering them unsuitable for this class of reactions.

Olefin Functionalization β-Chloroether Synthesis Regioselectivity

Increased Chain Length Relative to Allyl Chloromethyl Ether Modifies Solubility Profile and Boiling Point

Compared to the shorter-chain allyl chloromethyl ether (3-(chloromethoxy)prop-1-ene), 4-(chloromethoxy)but-1-ene possesses an additional methylene unit in the alkyl chain. This structural difference results in a higher boiling point (131.9 °C vs. 107 °C) and altered solubility [1]. The extended carbon chain reduces water solubility, potentially improving recovery in aqueous extractions .

Solubility Solvent Selection Physical Property

Mono-Functional Chloroalkyl Ether vs. Bis-Functional Analog: Reduced Crosslinking Potential and Higher Volatility

In contrast to 1,4-bis(chloromethoxy)butane, which contains two reactive chloromethoxy groups and serves as a crosslinking agent in polymer synthesis [1], 4-(chloromethoxy)but-1-ene possesses only one chloromethoxy moiety. This mono-functional nature prevents uncontrolled crosslinking and allows for stepwise, predictable functionalization of substrates. Additionally, the target compound exhibits significantly higher volatility (lower molecular weight: 120.58 g/mol vs. 187.06 g/mol), facilitating removal by evaporation or distillation when excess reagent is used [2].

Polymer Synthesis Crosslinking Control Linker Chemistry

High-Value Application Scenarios for 4-(Chloromethoxy)but-1-ene in Research and Industrial Synthesis


Synthesis of Protected Alcohol Intermediates with Latent Olefin Handles for Polymer Chemistry

The chloromethoxy group of 4-(Chloromethoxy)but-1-ene can install a methoxymethyl (MOM)-type protecting group on hydroxyl functionalities, while the terminal alkene remains available for subsequent polymerization or cross-coupling. This orthogonal reactivity is supported by the class-level inference of chloroalkyl ethers as MOM-Cl equivalents [1]. The mono-functional nature of the compound (see Evidence Item 5) ensures that only a single alkene handle is introduced per molecule, preventing uncontrolled crosslinking. The compound's density below 1.0 g/cm³ (see Evidence Item 2) facilitates straightforward workup after protection steps. This scenario is particularly relevant for the preparation of functional monomers and polymer precursors where a pendant alkene is required for chain extension or post-polymerization modification.

Substrate for Regioselective Vicinal Chloromethoxylation in Methodology Development

As a terminal alkene, 4-(Chloromethoxy)but-1-ene can serve as a model substrate for developing and optimizing vicinal chloromethoxylation protocols. The methodology described by Swamy et al. demonstrates that terminal alkenes undergo regioselective addition of NH4Cl and oxone in methanol to afford β-chloroethers [2]. Using 4-(Chloromethoxy)but-1-ene as a test substrate allows researchers to validate reaction conditions, assess regioselectivity, and quantify yields in the context of bifunctional starting materials. The compound's higher boiling point relative to allyl chloromethyl ether (see Evidence Item 4) minimizes losses during reaction setup and ensures reliable mass balance calculations.

Preparation of Spacer-Modified Bioactive Molecules via Alkene Functionalization

The terminal alkene of 4-(Chloromethoxy)but-1-ene can undergo hydroboration, epoxidation, or cross-metathesis to introduce additional functionality after initial nucleophilic substitution at the chloromethoxy site. This sequential functionalization strategy is valuable in medicinal chemistry for appending modified linker arms to pharmacophores. The compound's lower density compared to saturated analogs (see Evidence Item 2) aids in liquid-liquid extractions during multi-step sequences. Furthermore, the absence of a second chloromethoxy group (see Evidence Item 5) eliminates the risk of forming undesired dimeric or oligomeric byproducts during the initial protection step [3].

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